1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine
Description
BenchChem offers high-quality 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1016530-78-1 |
|---|---|
Molecular Formula |
C9H11F3N2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-6(14-13)7-3-2-4-8(5-7)9(10,11)12/h2-6,14H,13H2,1H3 |
InChI Key |
MXSJLOZPVJQDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NN |
Origin of Product |
United States |
Biological Activity
1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a hydrazine moiety and a trifluoromethyl group. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10F3N2
- Molecular Weight : Approximately 204.196 g/mol
- Functional Groups : Hydrazine (-NH-NH-) and trifluoromethyl (-CF3)
The trifluoromethyl group enhances the compound's lipophilicity and can influence its pharmacokinetic properties, making it a candidate for drug development.
Pharmacological Effects
The hydrazine moiety in 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine is associated with various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazines exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . This indicates potential use in treating neurodegenerative diseases.
- Antimycobacterial Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 125 µM . This suggests that the compound may be useful in developing treatments for tuberculosis.
- Enzyme Inhibition : Research indicates that compounds similar to 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine may act as non-covalent inhibitors of key enzymes involved in various biological pathways, potentially impacting cell proliferation and other metabolic processes .
Synthesis
The synthesis of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine involves multi-step organic reactions. A common synthetic route includes:
- Refluxing a mixture of acetophenone and ethyl hydrazinecarboxylate in chloroform.
- Addition of hydrochloric acid to catalyze the reaction.
- Purification through recrystallization to obtain high-purity product.
This method requires careful control of reaction conditions to ensure optimal yield and purity .
Comparative Analysis with Similar Compounds
The following table compares 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-(1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethyl)hydrazine | 1260797-65-6 | C9H10F4N2 | Contains additional fluorine substituents |
| 1-(1-[4-Trifluoromethylphenyl]ethyl)hydrazine | Not Listed | C9H10F3N2 | Different substitution pattern on phenyl ring |
| 1-Acetyl-3-trifluoromethylphenylhydrazine | Not Listed | C10H10F3N3 | Acetyl group addition changes reactivity |
The uniqueness of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine lies in its specific trifluoromethyl substitution pattern which influences its biological activities differently from related compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of hydrazine derivatives. For example, N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were evaluated for their enzyme inhibition capabilities, revealing promising results that could lead to new treatments for neurodegenerative diseases . Additionally, the exploration of antimycobacterial activity has opened avenues for addressing drug-resistant strains of Mycobacterium tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
